molecular formula C3H2O4Sr B1681768 Strontium malonate CAS No. 63524-05-0

Strontium malonate

Cat. No. B1681768
CAS RN: 63524-05-0
M. Wt: 189.7 g/mol
InChI Key: LVZZABGEQTZXHP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Strontium malonate is being developed as a novel orally available pharmaceutical for the treatment and prevention of osteoporosis. It is being developed by Osteologix Inc.

properties

CAS RN

63524-05-0

Product Name

Strontium malonate

Molecular Formula

C3H2O4Sr

Molecular Weight

189.7 g/mol

IUPAC Name

strontium;propanedioate

InChI

InChI=1S/C3H4O4.Sr/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+2/p-2

InChI Key

LVZZABGEQTZXHP-UHFFFAOYSA-L

SMILES

C(C(=O)[O-])C(=O)[O-].[Sr+2]

Canonical SMILES

C(C(=O)[O-])C(=O)[O-].[Sr+2]

Appearance

Solid powder

Other CAS RN

183133-72-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NBS-101;  NBS101;  NBS 101

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compounds (active strontium test-article: Sr-malonate, 189.6 g/mol; Placebo substance, calcium malonate, 142.1 g/mol) was suspended in drinking water for the rats. The salts were prepared in a solution of 1.6 g/l, which is close to saturation (22-25° C.). Thus extensive stirring was required to completely dissolve the substances. A new batch of drinking water was prepared fresh every week for the duration of the experiment. When not in use the solution was stored at room temperature in a closed container. Preliminary experiments showed that the animals each drink between 60 and 90 ml/24 h resulting in approximate strontium dosing of 120 mg strontium malonate/day equal to 55.4 mg of ionic strontium.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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